molecular formula C7H13N B6149000 2-ETHYL-3-METHYLBUTANENITRILE CAS No. 21101-87-1

2-ETHYL-3-METHYLBUTANENITRILE

Cat. No.: B6149000
CAS No.: 21101-87-1
M. Wt: 111.2
InChI Key:
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Description

2-Ethyl-3-methylbutanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-methylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile. The reaction conditions typically involve refluxing the acid chloride with sodium cyanide in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitrile synthesis techniques, such as ammoxidation, where a hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile. This method is efficient for producing nitriles on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other nitriles, amines, and amides.

    Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylbutanenitrile depends on the specific chemical reactions it undergoes. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In oxidation reactions, the nitrile group is transformed into an amide or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

2-Ethyl-3-methylbutanenitrile can be compared with other similar nitriles, such as:

    2-Methylbutanenitrile: Lacks the ethyl group present in this compound, resulting in different chemical properties and reactivity.

    3-Methylbutanenitrile: Lacks the ethyl group and has a different carbon chain structure, leading to variations in its chemical behavior.

    2-Ethylbutanenitrile: Similar structure but lacks the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific carbon chain structure, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

21101-87-1

Molecular Formula

C7H13N

Molecular Weight

111.2

Purity

95

Origin of Product

United States

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